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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent galectin-1 inhibitors, GB1908
and GB1490. The information presented is based on available preclinical data to assist

researchers in making informed decisions for their investigative needs.

At a Glance: Key Performance Metrics
Parameter GB1908 GB1490 Reference(s)

Binding Affinity (Kd/Ki)

- Human Galectin-1
57 nM (Kd/Ki) 0.4 µM (Kd) [1][2][3]

Binding Affinity (Kd/Ki)

- Mouse Galectin-1
72 nM (Ki) 0.23 µM (Kd) [2]

Selectivity (Galectin-1

vs. Galectin-3)

>50-fold selective for

Galectin-1

~6.75-fold selective

for Galectin-1
[2][3]

In Vitro Efficacy (IC50)

- Jurkat Cell Apoptosis
850 nM

Low µM

concentrations
[1][3]

In Vivo Efficacy

Reduced primary lung

tumor growth in a

syngeneic mouse

model (30 mg/kg,

b.i.d.)

High oral

bioavailability (>99%)

in mice

[1][3]
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In-Depth Analysis
GB1908 demonstrates a significantly higher binding affinity for both human and mouse

galectin-1 compared to GB1490, with Kd/Ki values in the nanomolar range versus the

micromolar range for GB1490.[1][2][3] This suggests that GB1908 may be a more potent

inhibitor of galectin-1 at lower concentrations.

In terms of selectivity, GB1908 exhibits a greater than 50-fold preference for galectin-1 over

galectin-3, a closely related galectin family member.[2] GB1490 also shows selectivity for

galectin-1, but to a lesser extent.[3] Higher selectivity can be advantageous in research and

therapeutic applications by minimizing off-target effects.

Functionally, GB1908 has been shown to inhibit galectin-1-induced apoptosis in Jurkat T-cells

with an IC50 of 850 nM.[1] While specific IC50 values for GB1490 in the same assay are not

readily available, it is reported to reverse this apoptosis at low micromolar concentrations.[3]

In preclinical animal models, GB1908 administered orally has been shown to reduce the

growth of primary lung tumors in a syngeneic mouse model.[1] GB1490 has demonstrated high

oral bioavailability in mice, a critical pharmacokinetic property for in vivo studies.[3]

Signaling Pathways and Experimental Workflows
Galectin-1 Induced T-Cell Apoptosis Signaling Pathway
Galectin-1, when secreted into the extracellular space, can bind to glycosylated receptors on

the surface of T-cells, such as CD45 and the Fas receptor (CD95). This interaction can trigger

a signaling cascade leading to apoptosis, or programmed cell death. This is a key mechanism

by which tumors can evade the immune system. Galectin-1 inhibitors like GB1908 and GB1490

work by blocking the binding of galectin-1 to these cell surface receptors, thereby preventing

the initiation of the apoptotic signal.[4]
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Galectin-1 induced T-cell apoptosis pathway.

Experimental Workflow: In Vitro Inhibition of T-Cell
Apoptosis
A common method to evaluate the efficacy of galectin-1 inhibitors is to measure their ability to

prevent galectin-1-induced apoptosis in a T-cell line, such as Jurkat cells. The workflow for

such an experiment is outlined below.
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Treat with
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Add Recombinant
Galectin-1

Incubate

Measure Apoptosis
(e.g., Annexin V/PI staining)
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Workflow for in vitro apoptosis inhibition assay.

Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding
Affinity
This assay is used to determine the binding affinity (Kd or Ki) of an inhibitor to its target protein.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a

small fluorescently labeled ligand (probe) when it binds to a larger protein (galectin-1). An

inhibitor will compete with the fluorescent probe for binding to galectin-1, causing a decrease in

fluorescence polarization.

General Protocol:

A fluorescently labeled ligand that binds to galectin-1 is used as a probe.

A fixed concentration of recombinant human or mouse galectin-1 and the fluorescent probe

are incubated together.

Increasing concentrations of the inhibitor (GB1908 or GB1490) are added to the mixture.

The fluorescence polarization is measured using a suitable plate reader.

The data is analyzed to determine the concentration of inhibitor that displaces 50% of the

fluorescent probe (IC50), which can then be used to calculate the Ki or Kd.[5]

Jurkat Cell Apoptosis Assay
This cell-based assay is used to assess the functional activity of galectin-1 inhibitors in

preventing T-cell apoptosis.

Principle: Jurkat cells, a human T-lymphocyte cell line, undergo apoptosis when treated with

recombinant galectin-1. An effective inhibitor will prevent this apoptosis.

General Protocol:
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Jurkat cells are cultured in appropriate media.

Cells are pre-incubated with varying concentrations of the galectin-1 inhibitor (GB1908 or

GB1490).

Recombinant galectin-1 is added to the cell cultures to induce apoptosis.

After a set incubation period (e.g., 24-48 hours), the percentage of apoptotic cells is

determined using methods such as Annexin V and Propidium Iodide (PI) staining followed by

flow cytometry.[6]

The IC50 value, the concentration of inhibitor that reduces apoptosis by 50%, is calculated.

Syngeneic Mouse Model for In Vivo Efficacy
This in vivo model is used to evaluate the anti-tumor efficacy of galectin-1 inhibitors in an

immunocompetent setting.

Principle: A mouse cancer cell line (e.g., Lewis Lung Carcinoma - LLC) is implanted into a

mouse of the same genetic background (syngeneic). This allows for the study of the interaction

between the tumor, the immune system, and the therapeutic agent.

General Protocol:

LLC tumor cells are injected subcutaneously or orthotopically into C57BL/6 mice.

Once tumors are established, mice are randomized into treatment and control groups.

The treatment group receives the galectin-1 inhibitor (e.g., GB1908) via a specified route

(e.g., oral gavage) and dosing schedule. The control group receives a vehicle.

Tumor growth is monitored over time by measuring tumor volume.

At the end of the study, tumors may be excised for further analysis, such as

immunohistochemistry, to assess immune cell infiltration and other biomarkers.[7]

Conclusion
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Both GB1908 and GB1490 are valuable research tools for investigating the role of galectin-1 in

various biological processes. Based on the available data, GB1908 appears to be a more

potent and selective inhibitor of galectin-1. Its demonstrated in vivo efficacy in a tumor model

suggests its potential for further preclinical and translational research. GB1490, with its high

oral bioavailability, also remains a relevant compound for in vivo studies. The choice between

these inhibitors will ultimately depend on the specific requirements of the intended research

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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